molecular formula C14H20N2O4 B1442425 Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate CAS No. 936801-42-2

Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate

Cat. No.: B1442425
CAS No.: 936801-42-2
M. Wt: 280.32 g/mol
InChI Key: ZDLRWEQOGCCJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a methyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate typically involves the following steps:

    Formation of the Nicotinic Acid Derivative: The starting material, 6-methylnicotinic acid, is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 6-methylnicotinate.

    Protection of the Amino Group: The amino group is protected by reacting the compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems to enhance the efficiency and yield of the synthesis process. These systems allow for precise control of reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield the deprotected amine derivative .

Scientific Research Applications

Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected under mild conditions, allowing the compound to interact with enzymes or receptors. The nicotinic acid core may also play a role in modulating biological activity by binding to specific targets such as nicotinic acid receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

ethyl 6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-6-19-12(17)10-7-11(9(2)15-8-10)16-13(18)20-14(3,4)5/h7-8H,6H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLRWEQOGCCJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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